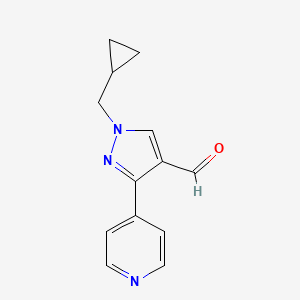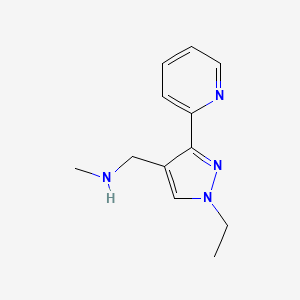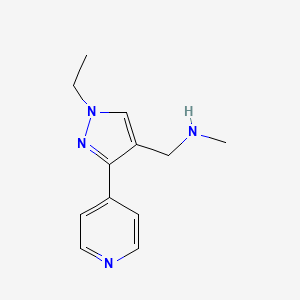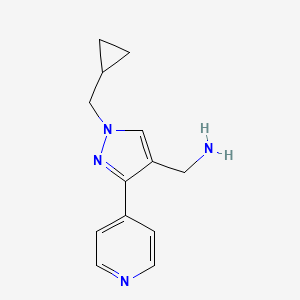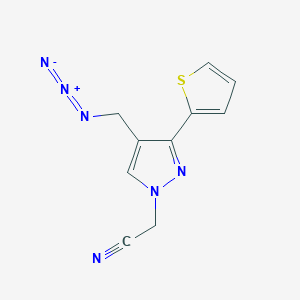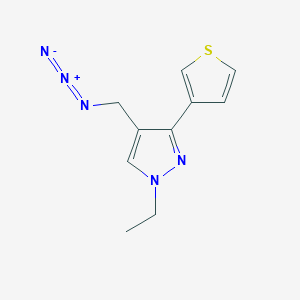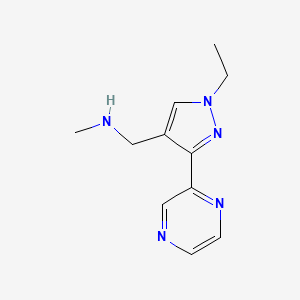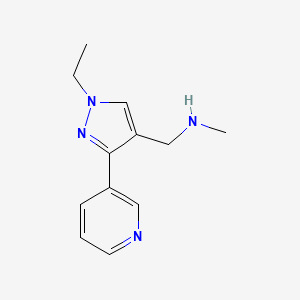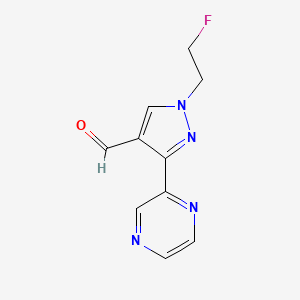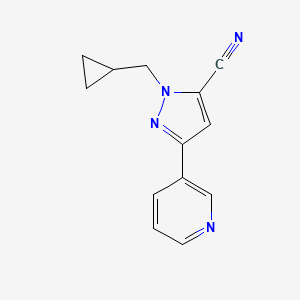
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
描述
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile, also known as CPMPC, is a heterocyclic, aromatic compound containing nitrogen, carbon, and hydrogen atoms. It is a small molecule with a molecular weight of 197.22 g/mol and a melting point of 160-162°C. CPMPC is structurally similar to other pyrazole derivatives and has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been explored as a potential therapeutic agent in the treatment of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. It has been studied for its potential to modulate the activity of various enzymes and proteins, such as the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and cancer. In addition, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease.
作用机制
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is believed to exert its therapeutic effects through a variety of mechanisms. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Additionally, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease. It is also thought to interact with various other proteins and enzymes, including kinases and phosphatases, which are involved in a variety of biological processes.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Additionally, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer’s disease. It has also been shown to interact with various other proteins and enzymes, including kinases and phosphatases, which are involved in a variety of biological processes.
实验室实验的优点和局限性
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has several advantages for use in laboratory experiments. It is a small molecule, which makes it relatively easy to synthesize and handle. Additionally, it has been studied extensively for its potential therapeutic effects, making it a useful tool for studying the biochemical and physiological effects of compounds in a laboratory setting. However, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile does have some limitations. It is a relatively unstable compound, which can make it difficult to store and handle. Additionally, it is a relatively expensive compound, which can limit its use in laboratory experiments.
未来方向
There are a number of potential future directions for the study of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile. It could be further studied for its potential therapeutic effects, including its ability to modulate the activity of various enzymes and proteins. Additionally, it could be studied for its potential to inhibit the activity of other enzymes and proteins, such as kinases and phosphatases. It could also be studied for its potential to act as an antioxidant, as well as its potential to interact with other compounds, such as drugs and dietary supplements. Finally, it could be studied for its potential to induce apoptosis, or programmed cell death, which could be useful in the treatment of cancer.
属性
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYDNSFZSADQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




